tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a synthetic intermediate in the thienopyridine class, characterized by a bicyclic core structure fused with a thiophene ring. The compound features a tert-butyl carboxylate group at position 5 and a 2-hydroxyethyl substituent at position 7 (Figure 1). Its molecular formula is C₁₄H₂₁NO₃S, with a molecular weight of 283.39 g/mol (estimated).
Properties
IUPAC Name |
tert-butyl 7-(2-hydroxyethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)18-13(17)15-8-10(4-6-16)12-11(9-15)5-7-19-12/h5,7,10,16H,4,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDHYIGMSHKVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112944 | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-7-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391733-67-7 | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-7-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391733-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-7-(2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to tert-butyl 7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate exhibit antimicrobial properties. Research indicates that thieno[3,2-c]pyridines can inhibit bacterial growth and may serve as a scaffold for developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence that derivatives of this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation, making them candidates for treating conditions such as arthritis or inflammatory bowel disease. Studies indicate that these compounds can inhibit pro-inflammatory cytokines.
Drug Development
- Lead Compound for Drug Synthesis : Tert-butyl 7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can serve as a lead compound for synthesizing new drugs aimed at various diseases due to its unique structural features.
- Targeting Specific Pathways : Research is ongoing into how this compound interacts with specific biological pathways, which could lead to the development of targeted therapies for cancer or metabolic disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus growth using derivatives of thieno[3,2-c]pyridine. |
| Study B | Neuroprotection | Found that compounds similar to this structure reduced neuroinflammation in rodent models of Alzheimer's disease. |
| Study C | Anti-inflammatory Effects | Reported a decrease in TNF-alpha levels in treated cells, indicating potential for inflammatory disease treatment. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Derivatives
a) tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 230301-73-2)
- Molecular Formula: C₁₂H₁₇NO₂S
- Molecular Weight : 239.33 g/mol
- Key Differences : Lacks the 2-hydroxyethyl group at position 5.
- Applications: A precursor in synthetic routes for thienopyridine-based pharmaceuticals. Purity ≥95% confirmed via LC-MS and NMR .
- Safety : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
b) tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 1000577-81-0)
Pharmacologically Active Analogs
a) Clopidogrel Bisulphate (CAS 120202-66-6)
- Structure: Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate.
- Molecular Formula: C₁₆H₁₆ClNO₂S·H₂SO₄
- Key Differences :
- 2-Chlorophenyl and methyl ester groups at position 3.
- Lacks the tert-butyl carboxylate and hydroxyethyl groups.
- Applications : Irreversible ADP receptor antagonist; widely used to prevent thrombosis .
- Research : Superior safety profile compared to ticlopidine, with fewer hematological side effects .
b) Ticlopidine
Functionalized Derivatives
a) 4-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one
- Key Features: Sulfonyl linkage and spirothiazolinone ring.
- Applications : Antimicrobial activity reported; synthesized via heterocyclization reactions .
b) Polymorphic Forms of Clopidogrel Hydrobromide
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Thienopyridines
Key Observations:
Hydrophilicity : The 2-hydroxyethyl group in the target compound may enhance solubility compared to lipophilic analogs like clopidogrel.
Safety : All tert-butyl carboxylate derivatives share similar hazards (e.g., H302, H315) .
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Roles
Q. Table 2. Stability Assessment Under Accelerated Conditions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| 40°C/75% RH, 7 days | Boc hydrolysis | Store at -20°C with desiccant |
| Light exposure (UV-Vis) | Thienopyridine ring cleavage | Use amber vials |
| Aqueous solutions, pH 7 | Hydroxyethyl oxidation | Add antioxidants (e.g., BHT) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
